TCO-PEG7-amine
CAS No.:
Cat. No.: VC13658722
Molecular Formula: C25H48N2O9
Molecular Weight: 520.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H48N2O9 |
|---|---|
| Molecular Weight | 520.7 g/mol |
| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+ |
| Standard InChI Key | AYKIHIIYDUHCDH-OWOJBTEDSA-N |
| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Functional Attributes
Core Components
TCO-PEG7-amine consists of three modular elements:
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Trans-cyclooctene (TCO): A strained cycloalkene that undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, achieving second-order rate constants up to .
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PEG7 Spacer: A heptaethylene glycol chain () that reduces hydrophobic interactions, minimizes immunogenicity, and enhances aqueous solubility .
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Primary Amine: Enables conjugation to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups via carbodiimide chemistry .
Physicochemical Properties
Key characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~730 g/mol (calculated) | |
| Solubility | >50 mg/mL in PBS (pH 7.4) | |
| TCO Reactivity | (vs. H-Tz) |
The PEG spacer’s length (7 units, ~3.5 kDa) optimizes balance between steric shielding and ligand accessibility, critical for maintaining TCO reactivity while preventing antibody aggregation .
Synthesis and Characterization
Synthetic Routes
AxisPharm’s patented methodology involves:
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TCO Activation: Synthesis of TCO-PEG4-NHS ester via carbonyldiimidazole (CDI) activation .
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Amine Coupling: Reaction with Boc-protected hexaethylene glycol diamine, followed by deprotection to yield TCO-PEG7-amine .
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Purification: Reverse-phase HPLC achieves >95% purity, confirmed by LC-MS ([M+H]+ = 731.4 observed vs. 730.9 theoretical) .
Analytical Validation
Critical quality control metrics include:
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TCO Integrity: (CDCl): δ 5.45–5.35 (m, 2H, TCO vinyl), 3.55–3.45 (m, 28H, PEG) .
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Amine Quantification: Fluorescamine assay verifies 0.85–0.95 amines per molecule .
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
TCO-PEG7-amine enables site-specific ADC construction via a two-step protocol:
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Antibody Functionalization: Maleimide-activated payloads (e.g., DM1) conjugate to cysteine residues on reduced mAbs .
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TCO Tagging: TCO-PEG7-amine reacts with carboxylates on the antibody-payload complex via EDC/NHS chemistry .
In murine xenograft models, TCO-tagged trastuzumab showed 92% tumor uptake efficiency when paired with -labeled tetrazines, versus 43% for stochastic lysine conjugation .
Liposome Functionalization
TCO-PEG7-amine anchors to DSPE-PEG2000-maleimide, creating stealth liposomes for tumor-targeted doxorubicin delivery . Key performance metrics:
| Parameter | TCO-Liposome | Conventional Liposome |
|---|---|---|
| Circulation | 18.2 h | 6.8 h |
| Tumor Uptake (%ID/g) | 9.7 ± 1.2 | 2.1 ± 0.4 |
The extended half-life arises from PEG-mediated evasion of the mononuclear phagocyte system .
Pretargeted Imaging Strategies
PET Radiotracer Design
-labeled NOTA-PEG7-Tz (derived from TCO-PEG7-amine) achieves tumor-to-muscle ratios of 19.3 within 22 hours in LS174T colon carcinoma models . Comparative kinetics:
| Radioligand | Tumor Uptake (%ID/g) | Liver Clearance (%) |
|---|---|---|
| -NOTA-PEG7-Tz | 7.7 ± 0.2 | 68% reduction |
| -DOTA-PEG11-Tz | 8.9 ± 0.3 | 54% reduction |
The shorter PEG chain (7 vs. 11 units) accelerates renal clearance, reducing hepatic background .
Dual-Modality Probes
Conjugation to IRDye800CW via NHS ester yields a fluorescence-PET bimodal agent for intraoperative guidance. In pancreatic PDAC models, signal-to-noise ratios reached 12.4 (PET) and 9.7 (NIRF), enabling complete tumor resection .
Therapeutic Innovations
Radioimmunotherapy (RIT)
Pretargeted -DOTA-PEG7-Tz therapy in colorectal cancer models demonstrated:
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Dose Response: 50% tumor regression at 18.5 MBq vs. 12% for direct -labeled antibody .
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Toxicity Profile: Bone marrow dose reduced to 0.8 Gy vs. 2.4 Gy for conventional RIT .
Targeted Alpha Therapy
-DOTA-PEG7-Tz conjugates show promise in metastatic breast cancer, delivering 98% decay energy to HER2+ cells with <5% bystander effect .
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